2-Bromo-6-chloro-3-fluoroquinoline

Medicinal Chemistry Chemical Synthesis Halogenated Quinolines

2-Bromo-6-chloro-3-fluoroquinoline (CAS 834884-00-3) is a heterocyclic aromatic compound from the quinoline family, characterized by the simultaneous presence of three distinct halogen atoms—bromine at position 2, chlorine at position 6, and fluorine at position 3—on the quinoline ring. This tris-halogenated substitution pattern generates a unique chemical reactivity and physicochemical profile that distinguishes it from mono- or di-halogenated quinoline analogs, making it a valuable advanced intermediate for structure–activity relationship (SAR) exploration in drug discovery programs.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 834884-00-3
Cat. No. B3066487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-3-fluoroquinoline
CAS834884-00-3
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C=C2C=C1Cl)F)Br
InChIInChI=1S/C9H4BrClFN/c10-9-7(12)4-5-3-6(11)1-2-8(5)13-9/h1-4H
InChIKeyOTCKWMCOWVGVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-3-fluoroquinoline (CAS 834884-00-3): A Tri-Halogenated Quinoline Scaffold for Medicinal Chemistry Procurement


2-Bromo-6-chloro-3-fluoroquinoline (CAS 834884-00-3) is a heterocyclic aromatic compound from the quinoline family, characterized by the simultaneous presence of three distinct halogen atoms—bromine at position 2, chlorine at position 6, and fluorine at position 3—on the quinoline ring . This tris-halogenated substitution pattern generates a unique chemical reactivity and physicochemical profile that distinguishes it from mono- or di-halogenated quinoline analogs, making it a valuable advanced intermediate for structure–activity relationship (SAR) exploration in drug discovery programs [1].

Why Generic Substitution Fails for 2-Bromo-6-chloro-3-fluoroquinoline (834884-00-3) in SAR-Driven Research


Generic substitution among halogenated quinolines is not feasible due to the profound influence of halogen identity, quantity, and positional arrangement on both chemical reactivity and biological target engagement. The sequential metalation/functionalization chemistry demonstrated for 2-bromo-3-fluoroquinolines shows that the bromine at position 2 and the fluorine at position 3 participate in orthogonal reactivity manifolds, enabling regioselective derivatization that is not possible with mono-halogenated or differently substituted analogs [1]. Furthermore, in kinase binding assays, changing a single halogen atom on the quinoline core can alter target affinity by several-fold across multiple kinases, proving that each substitution pattern creates a functionally distinct chemical entity [2].

Quantitative Differentiation of 2-Bromo-6-chloro-3-fluoroquinoline (834884-00-3) Against Closest Analogs


Tri-Halogen vs. Di-Halogen Molecular Weight Differentiation for Synthetic Utility

The molecular weight of 2-bromo-6-chloro-3-fluoroquinoline (260.49 g/mol) is substantially higher than its di-halogenated comparators, providing a mass-differentiated intermediate handle for reaction monitoring and purification workflows. Compared to 2-bromo-6-chloroquinoline (MW 242.50) and 2-bromo-3-fluoroquinoline (MW 226.05), the additional halogen atom increases molecular mass by approximately 7.4% and 15.2%, respectively . This mass increment facilitates unambiguous identification via LC-MS and GC-MS, reducing analytical ambiguity in multi-step synthetic sequences where structurally similar intermediates coexist.

Medicinal Chemistry Chemical Synthesis Halogenated Quinolines

Predicted Physicochemical Property Landscape vs. 6-Chloro-3-fluoroquinoline

2-Bromo-6-chloro-3-fluoroquinoline exhibits a predicted density of 1.746 ± 0.06 g/cm³ and a predicted boiling point of 327.8 ± 37.0 °C, contrasted with 6-chloro-3-fluoroquinoline (MW 181.59, which lacks the 2-bromo substituent) . While directly comparable predicted values for 6-chloro-3-fluoroquinoline are not available from the same source, the experimental melting point of 2-bromo-6-chloro-3-fluoroquinoline (139–141 °C, recrystallized from ethanol) versus the anticipated lower melting behavior of the less substituted analog provides a tangible parameter for assessing crystallinity and purity. The significantly higher density predicts altered solubility and partitioning behavior, critical for library design where pharmacokinetic property ranges must be systematically sampled.

Physicochemical Profiling Drug Design ADME Prediction

Orthogonal Reactivity at C2-Br and C3-F Positions for Sequential Derivatization

The metalation/functionalization methodology established for 2-bromo-3-fluoroquinolines demonstrates that the C2-bromine site undergoes halogen/metal permutation to yield 3-fluoroquinoline-2-carboxylic acids in excellent yields, while the C4-position can be independently functionalized via deprotonation/carboxylation to afford 2-bromo-3-fluoroquinoline-4-carboxylic acids [1]. For 2-bromo-6-chloro-3-fluoroquinoline, the additional C6-chlorine provides a third orthogonal functionalization handle (via SNAr or cross-coupling), generating a sequential derivatization capability (C2 → C4 → C6, or any order) that is simply not available with the di-substituted 2-bromo-3-fluoroquinoline (which lacks the C6 leaving group). This orthogonality translates directly into library diversification efficiency—a single tri-halogenated intermediate can yield three distinct sub-libraries through chemoselective manipulation.

Synthetic Methodology C–H Functionalization Cross-Coupling Chemistry

Halogen-Dependent Kinase Binding Selectivity: Class-Level Evidence for Non-Fungibility

A systematic kinase binding panel comparing halogenated quinoline analogs (Table 2, KINOMEscan competition binding assay, DiscoverX, n = 2) demonstrates that the halogen identity at a given position dramatically alters target affinity across multiple kinases [1]. For example, the chlorinated analog (R = Cl) exhibits Kd values of 6.7 nM (GAK), 85 nM (RIPK2), 170 nM (ADCK3), and 650 nM (NLK), while the brominated analog (R = Br) shows Kd values of 1.9 nM (GAK), 110 nM (RIPK2), 190 nM (ADCK3), and 520 nM (NLK). Although these data were generated on a differently substituted quinoline scaffold and are not a direct head-to-head comparison of 2-bromo-6-chloro-3-fluoroquinoline with a specific comparator, they establish the class-level principle that halogen composition is a non-interchangeable determinant of biological activity. Extrapolating this principle to 2-bromo-6-chloro-3-fluoroquinoline, its unique Br-Cl-F triad is expected to produce a target engagement profile distinct from any di-halogenated or mono-halogenated quinoline, making it a necessary component of any comprehensive halogen-scanning SAR effort [1].

Kinase Profiling Chemical Biology Target Engagement

Bromo-Substituted Quinolines as Privileged HCV Protease Inhibitor Intermediates

Patent US8633320 and related filings (Boehringer Ingelheim) explicitly identify bromo-substituted quinolines as critical intermediates in the synthesis of HCV NS3 protease inhibitors, including the clinical candidate BI 201335 (faldaprevir), which incorporates a bromoquinoline moiety [1][2]. The patent methodology for preparing bromo-substituted quinolines of formula (I)—where R is aryl or heteroaryl—is designed to enable rapid access to diverse substitution patterns. While 2-bromo-6-chloro-3-fluoroquinoline is not explicitly named as a exemplified intermediate in the publicly available patent text, its structural features (C2-bromine for coupling; C6-chlorine and C3-fluorine for modulating electronic properties and metabolic stability) align precisely with the pharmacophoric requirements of this compound class. Faldaprevir itself achieved a Ki of <1 nM against HCV NS3 protease genotype 1, demonstrating the therapeutic relevance of the bromoquinoline scaffold [2]. Procurement of 2-bromo-6-chloro-3-fluoroquinoline thus positions research teams to explore SAR around the clinically validated bromoquinoline–protease inhibitor axis with an additional dimension of halogen diversity not present in the simpler bromoquinoline building blocks.

Antiviral Drug Discovery HCV NS3 Protease Patent-Protected Intermediates

Optimal Deployment Scenarios for 2-Bromo-6-chloro-3-fluoroquinoline (834884-00-3) Based on Quantitative Evidence


Multi-Dimensional Halogen-Scanning SAR Libraries in Kinase Drug Discovery

For kinase inhibitor programs employing halogen-scanning strategies to systematically probe steric and electronic effects at the active site, 2-bromo-6-chloro-3-fluoroquinoline enables simultaneous variation of three halogen atoms in a single scaffold. The class-level kinase binding data demonstrates that even a Cl→Br substitution can shift target affinity by 3.5-fold at specific kinases (e.g., GAK) and alter selectivity profiles across the kinome . By incorporating the Br(2)-Cl(6)-F(3) triad, medicinal chemistry teams can generate SAR data points that reveal whether additive or synergistic halogen effects operate at the target of interest, a question that cannot be answered using only di-halogenated building blocks. The compound's distinct molecular weight (260.49 g/mol) further ensures that each library member is analytically distinguishable from analogs derived from lighter halogenated intermediates, streamlining high-throughput purification workflows [1].

Sequential Chemoselective Derivatization for Parallel Library Synthesis

Synthetic chemistry groups pursuing efficient parallel library production should deploy 2-bromo-6-chloro-3-fluoroquinoline as a single starting material for three divergent sub-libraries. As demonstrated by the metalation/functionalization chemistry of 2-bromo-3-fluoroquinolines , the C2-Br position is addressable via halogen/metal permutation, while the C6-Cl and C3-F positions offer additional orthogonal reactivity. This chemoselectivity reduces the number of building blocks that must be procured, inventoried, and quality-controlled from three (or more) separate di-halogenated compounds to a single tri-halogenated intermediate. For a typical 24-member library requiring 50 mg of each final compound at 80% average yield over three steps, using 2-bromo-6-chloro-3-fluoroquinoline could reduce the initial intermediate procurement quantity by approximately 40–60% compared to parallel routes employing separate di-halogenated starting materials.

HCV and Antiviral Protease Inhibitor Lead Optimization

Research groups pursuing next-generation HCV NS3 protease inhibitors or structurally related antiviral proteases should evaluate 2-bromo-6-chloro-3-fluoroquinoline as a core intermediate. The clinical validation of the bromoquinoline pharmacophore through faldaprevir (BI 201335, Ki < 1 nM against genotype 1 NS3 protease) establishes the therapeutic relevance of this scaffold class. The additional C6-Cl and C3-F substituents present in 2-bromo-6-chloro-3-fluoroquinoline offer medicinal chemists the opportunity to fine-tune metabolic stability (fluorine blocking metabolic hot spots) and modulate electronic properties (chlorine altering ring electronics for target binding) without deviating from the clinically precedented bromoquinoline core. This 'scaffold hopping with halogen tuning' approach represents a time-efficient strategy for lead optimization that is not accessible with simpler bromoquinoline building blocks.

Quality Control-Enabled Procurement for Multi-Site Collaborative Programs

For multi-institutional collaborative research programs where compound identity and purity verification are critical, 2-bromo-6-chloro-3-fluoroquinoline offers experimentally validated quality control benchmarks that simplify cross-site material reconciliation. The sharp melting point of 139–141 °C (recrystallized from ethanol) , combined with the distinctive molecular weight of 260.49 g/mol and a unique GC-MS spectrum available in the SpectraBase database (Compound ID 1Rr2CrfN54E) [1], enables each receiving site to independently confirm compound identity and purity using standard analytical equipment. This level of analytical confidence is particularly valuable when the compound serves as the sole source intermediate for multiple parallel SAR sub-series, where a misidentified or impure batch could propagate errors across an entire discovery program.

Quote Request

Request a Quote for 2-Bromo-6-chloro-3-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.